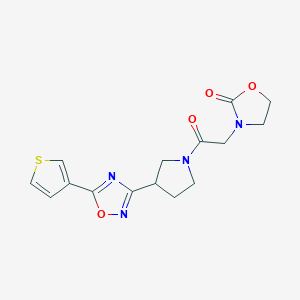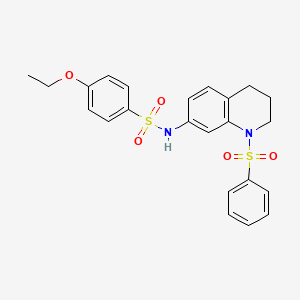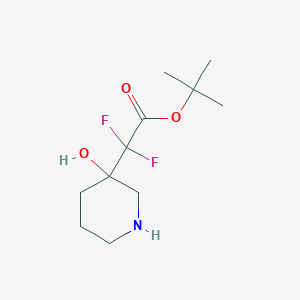![molecular formula C13H11ClO2S B2981057 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone CAS No. 882748-84-7](/img/structure/B2981057.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- A study by Feng (2013) detailed the synthesis of a novel compound closely related to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone. This research provided insights into the molecular structure and thermal stability of the compound, which could be foundational for further applications in various fields (F. Feng, 2013).
Optoelectronic and Charge Transport Properties
- Research by Shkir et al. (2019) investigated the optoelectronic and charge transport properties of a chalcone derivative similar to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone. This study provides valuable information for potential applications in semiconductor devices and organic electronics (M. Shkir, A. Irfan, S. AlFaify, Parutagouda Shankaragouda Patil, A. Al‐Sehemi, 2019).
Cytotoxic Activity Against Cancer Cell Lines
- A 2014 study by Barreiro et al. focused on heteronuclear complexes containing structures similar to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone, exploring their cytotoxic activity against various cancer cell lines. Such research is significant for developing new chemotherapeutic agents (Elena M. Barreiro, J. Casas, M. Couce, A. Sánchez, J. Sordo, E. Vázquez-López, 2014).
Electronic Transport Mechanism in Polymer Films
- Research conducted by Rusu et al. (2007) on poly(azomethine sulfone)s, which are structurally related to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone, provides insights into the electronic transport mechanism in thin films of these polymers. This has implications for their use in electronic and optoelectronic devices (G. Rusu, A. Airinei, M. Rusu, P. Prepelita, L. Marin, V. Cozan, I. I. Rusu, 2007).
Enantioselective Synthesis in Pharmaceutical Applications
- A 2010 study by Choi et al. explored the asymmetric synthesis of a compound structurally similar to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone, demonstrating its potential as a chiral intermediate in antidepressant drug synthesis. This research highlights the pharmaceutical applications of such compounds (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, Hyung-Kwoun Kim, 2010).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-10-3-5-11(6-4-10)17-9-7-12(15)13-2-1-8-16-13/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDASVKNYPFYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2980975.png)
![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)


![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)
